Molecular Weight Advantage: 23–36% Lower MW Versus Closest N-Substituted Analogs
The N-methyl substitution on the oxalamide nitrogen (N1) gives this compound the lowest molecular weight in its immediate analog series. At 325.38 Da, it is 76.1 Da lighter than the N-benzyl analog (CAS 896264-40-7, MW 401.5 Da) and 118.2 Da lighter than the N-(2,5-dimethylphenyl) analog (CAS 896290-53-2, MW 443.6 Da) [1]. This translates to a 23% and 36% MW reduction, respectively—a meaningful advantage in lead-optimization programs governed by the Rule of Five, where each 50 Da increment correlates with reduced probability of oral bioavailability [2]. For fragment-based screening, the lower MW also provides greater headroom for subsequent chemical elaboration without exceeding drug-like property thresholds.
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 325.38 Da (C14H19N3O4S) |
| Comparator Or Baseline | N-benzyl analog (CAS 896264-40-7): 401.5 Da (C20H23N3O4S); N-(2,5-dimethylphenyl) analog (CAS 896290-53-2): 443.6 Da (C23H29N3O4S) |
| Quantified Difference | Δ = −76.1 Da (−23%) vs. N-benzyl; Δ = −118.2 Da (−36%) vs. N-(2,5-dimethylphenyl) |
| Conditions | Calculated molecular weights from molecular formulas; source data from Chemenu, Chemsrc, and PubChem |
Why This Matters
A 23–36% lower molecular weight provides greater ligand efficiency headroom, making the N-methyl analog the preferred starting scaffold when downstream SAR exploration requires adding substituents without exceeding drug-like MW limits.
- [1] PubChem CID 16830020. CAS 896290-53-2. MF: C23H29N3O4S, MW: 443.6 g/mol. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Rule of Five reference for MW contribution to oral bioavailability.) View Source
